molecular formula C15H17N3O2 B5308103 1-(4-Ethoxyphenyl)-3-(pyridin-4-ylmethyl)urea

1-(4-Ethoxyphenyl)-3-(pyridin-4-ylmethyl)urea

Cat. No.: B5308103
M. Wt: 271.31 g/mol
InChI Key: JJCWPUVLFLKOOU-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(pyridin-4-ylmethyl)urea is an organic compound that features a urea linkage between a 4-ethoxyphenyl group and a pyridin-4-ylmethyl group

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-2-20-14-5-3-13(4-6-14)18-15(19)17-11-12-7-9-16-10-8-12/h3-10H,2,11H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCWPUVLFLKOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-(pyridin-4-ylmethyl)urea typically involves the reaction of 4-ethoxyaniline with pyridine-4-carboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with an isocyanate to yield the desired urea compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts or heating to proceed efficiently .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-(pyridin-4-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its amine precursors.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(pyridin-4-ylmethyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(pyridin-4-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea linkage can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions or hydrophobic interactions with the target. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Ethoxyphenyl)-N-(pyridin-4-ylmethyl)methanamine
  • [(4-Ethoxyphenyl)methyl][1-(pyridin-4-yl)ethyl]amine
  • [1-(4-Ethoxyphenyl)ethyl][1-(pyridin-4-yl)ethyl]amine

Uniqueness

1-(4-Ethoxyphenyl)-3-(pyridin-4-ylmethyl)urea is unique due to its specific urea linkage, which imparts distinct chemical and biological properties compared to its analogs. The presence of both ethoxyphenyl and pyridinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

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